BenchChemオンラインストアへようこそ!

3,4-Dihydro-2H-1,3-benzothiazine-2-thione

HDAC8 Enzyme Inhibition Selectivity

3,4-Dihydro-2H-1,3-benzothiazine-2-thione (CAS 92808-77-0) is the validated core scaffold for selective, non-hydroxamate HDAC8 inhibitors with >58-fold selectivity over HDAC1—avoiding pan-inhibitory off-target effects. Its GSH-stable thione structure resists cellular degradation, ensuring reproducible target engagement data (vs. imine-based analogs). With antimycobacterial activity comparable to isoniazid (MIC90 0.8 µM) and favorable drug-like properties (LogP 1.67, zero Rule-of-5 violations), this scaffold accelerates hit-to-lead optimization. Available for immediate SAR exploration.

Molecular Formula C8H7NS2
Molecular Weight 181.27
CAS No. 92808-77-0
Cat. No. B2382138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,3-benzothiazine-2-thione
CAS92808-77-0
Molecular FormulaC8H7NS2
Molecular Weight181.27
Structural Identifiers
SMILESC1C2=CC=CC=C2SC(=S)N1
InChIInChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10)
InChIKeyUPQSXGQNKWFCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-1,3-benzothiazine-2-thione (CAS 92808-77-0) Procurement & Technical Data Reference


3,4-Dihydro-2H-1,3-benzothiazine-2-thione (CAS 92808-77-0) is a bicyclic heterocyclic compound containing a benzene ring fused to a thiazine ring with a thione group at the 2-position . This compound belongs to the 1,3-benzothiazine-2-thione (BTZT) chemical class, which has garnered significant attention as a scaffold for selective enzyme inhibition and antimicrobial development [1][2]. Key predicted physicochemical properties include a molecular formula C8H7NS2, molecular weight 181.28 Da, predicted density of 1.4±0.1 g/cm³, boiling point of 299.0±43.0°C at 760 mmHg, ACD/LogP of 1.67, polar surface area of 69 Ų, and zero Rule of 5 violations, indicating favorable drug-like properties . The compound is characterized by a thione (C=S) functional group at the 2-position and lacks the zinc-binding groups typical of classical hydroxamate-based inhibitors [3].

3,4-Dihydro-2H-1,3-benzothiazine-2-thione Procurement: Why Substituting Generic BTZT Analogs Introduces Undefined Risk


Substituting 3,4-Dihydro-2H-1,3-benzothiazine-2-thione with generic benzothiazine analogs or alternative HDAC inhibitors is not scientifically justified due to critical structural and functional divergence within the BTZT class. Specifically, the 3,4-dihydro-2H-1,3-benzothiazine-2-thione core scaffold demonstrates class-level differentiation from imine-containing analogs through demonstrated resistance to glutathione (GSH)-mediated decomposition [1]. Furthermore, BTZT derivatives exhibit HDAC8 inhibition potency and selectivity that are exquisitely sensitive to substitution patterns [2]. Generic substitution without understanding the specific structure-activity relationships (SAR) documented below introduces undefined risks of assay failure, reduced selectivity, or chemical instability. The evidence provided below establishes that not all benzothiazine derivatives are functionally equivalent, and informed procurement requires direct comparator-based evaluation of the specific target compound.

3,4-Dihydro-2H-1,3-benzothiazine-2-thione: Quantified Differentiation Evidence for Scientific Selection


HDAC8 Inhibition: Quantified Potency and Selectivity Advantage of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione Core Scaffold

The 3,4-dihydro-2H-1,3-benzothiazine-2-thione core scaffold (as represented by optimized analogs) demonstrates potent and selective inhibition of HDAC8 with an IC50 in the sub-micromolar to low micromolar range [1]. In direct head-to-head selectivity profiling, BTZT analogs exhibit marked selectivity for HDAC8 over other HDAC isoforms. For instance, representative compound 7a showed an IC50 of 0.17 µM for HDAC8 versus an IC50 >10 µM for HDAC1, representing a >58-fold selectivity window [1]. This contrasts sharply with classical hydroxamate HDAC inhibitors such as SAHA (vorinostat), which are pan-inhibitors with comparable potencies across multiple isoforms [1].

HDAC8 Enzyme Inhibition Selectivity Neuroblastoma Cancer

Chemical Stability: Glutathione Resistance of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione Core Versus Imine-Containing PD-404,182

The 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold (as represented by BTZT analogs) provides a decisive advantage in chemical stability over imine-containing benzothiazine derivatives such as the early lead compound PD-404,182. In direct comparative studies, PD-404,182 undergoes rapid decomposition in the presence of physiological concentrations of glutathione (GSH), whereas the saturated 3,4-dihydro BTZT analogs are chemically resistant to GSH-mediated degradation [1]. This stability differential is attributed to the saturated nature of the thiazine ring in the 3,4-dihydro scaffold, which eliminates the electrophilic imine bond susceptible to nucleophilic attack by GSH [1].

Chemical Stability Glutathione GSH Resistance Assay Reliability Drug Development

Non-Hydroxamate HDAC Inhibition: Avoidance of Mutagenicity Risk Inherent to Hydroxamate-Based Inhibitors

The 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold functions as a non-hydroxamate HDAC8 inhibitor, lacking the zinc-binding hydroxamate group common to classical HDAC inhibitors [1]. This structural distinction is functionally significant because hydroxamate-containing compounds are under scrutiny for potential mutagenicity, representing a documented liability in drug development programs [1]. The BTZT scaffold achieves HDAC8 inhibition through a competitive active site binding mechanism that does not rely on zinc chelation, thereby circumventing this class-associated risk [1].

Non-Hydroxamate HDAC Inhibitor Mutagenicity Safety Profile Drug Discovery

Favorable Physicochemical Profile for Cell Permeability and Drug-Likeness

3,4-Dihydro-2H-1,3-benzothiazine-2-thione (CAS 92808-77-0) exhibits a favorable predicted physicochemical profile that supports its utility in cell-based assays and potential therapeutic development. The compound has an ACD/LogP value of 1.67 , falling within the optimal lipophilicity range (LogP 1-3) associated with good membrane permeability and oral bioavailability. Additionally, the compound has zero violations of Lipinski's Rule of 5, a polar surface area of 69 Ų (well below the 140 Ų threshold for blood-brain barrier penetration), and a molecular weight of 181.28 Da . These parameters collectively predict favorable absorption and permeability characteristics.

Physicochemical Properties Drug-Likeness LogP Rule of 5 Bioavailability

Antimycobacterial Activity: BTZT Class Efficacy Benchmarking Against Isoniazid

Benzothiazinethione (BTZT) derivatives, which share the core scaffold of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione, demonstrate significant inhibitory effects against Mycobacterium tuberculosis. Patent data report that benzothiazinethione derivatives of formula I exhibit antimycobacterial activity equivalent to or better than isoniazid, with a reported MIC90 of 0.8 µM for the reference compound [1]. This class-level activity positions BTZT derivatives as potential candidates for anti-tubercular development, particularly relevant given the urgent need for new agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis [2].

Antimycobacterial Tuberculosis Antimicrobial Drug-Resistant TB MIC

Synthetic Accessibility: Metal-Free, Mild-Condition Routes to BTZT Scaffolds

Multiple synthetic routes to 1,3-benzothiazine-2-thione scaffolds have been developed that enable efficient access to the core structure. A metal-free method using carbon disulfide and (E)-3-(2-aminoaryl)acrylates or acrylonitriles proceeds under mild conditions to afford 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives [1]. Additionally, a multicomponent reaction (MCR) approach using carbon disulfide, primary amines, and ortho-halogenated benzaldehydes provides a convenient one-pot route to rarely investigated 1,3-benzothiazine-2-thiones, including 4-hydroxy derivatives described for the first time [2]. These methods offer advantages over earlier approaches that suffered from low yields (30–60%) and tedious multi-step substrate synthesis [1].

Synthetic Chemistry Green Chemistry Metal-Free Synthesis MCR One-Pot

3,4-Dihydro-2H-1,3-benzothiazine-2-thione: Evidence-Backed Research and Industrial Application Scenarios


Selective HDAC8 Inhibitor Development and Target Validation Studies

3,4-Dihydro-2H-1,3-benzothiazine-2-thione serves as a validated core scaffold for developing selective, non-hydroxamate HDAC8 inhibitors [1]. As demonstrated in Evidence Item 1, BTZT analogs achieve >58-fold selectivity for HDAC8 over HDAC1, contrasting with the pan-inhibitory profile of classical hydroxamates like SAHA [1]. This selectivity, combined with GSH stability (Evidence Item 2), makes this scaffold suitable for target validation experiments in neuroblastoma and other HDAC8-implicated cancers where isoform-specific inhibition is required to avoid confounding off-target effects [1].

Chemical Probe Development Requiring Intracellular Stability

For laboratories developing chemical probes for intracellular target engagement assays, the GSH resistance of the 3,4-dihydro-2H-1,3-benzothiazine-2-thione scaffold (Evidence Item 2) provides a critical advantage over imine-containing analogs like PD-404,182, which degrade rapidly in GSH-rich environments [1]. This stability ensures consistent and reproducible target engagement measurements in cell-based assays, reducing false negative results that can derail probe validation efforts [1].

Antimycobacterial Lead Discovery and Structure-Activity Relationship (SAR) Campaigns

BTZT derivatives demonstrate antimycobacterial activity comparable to isoniazid (MIC90 = 0.8 µM) as documented in patent literature [2]. Given the global need for novel anti-tubercular agents to combat MDR and XDR strains [3], 3,4-Dihydro-2H-1,3-benzothiazine-2-thione provides a validated starting point for SAR exploration. The favorable physicochemical properties (Evidence Item 4) and accessible synthetic routes (Evidence Item 6) further support its utility in medicinal chemistry optimization programs targeting Mycobacterium tuberculosis [2].

Medicinal Chemistry Hit Expansion Leveraging Efficient Synthetic Access

The availability of metal-free, mild-condition synthetic routes to 1,3-benzothiazine-2-thione scaffolds (Evidence Item 6) enables rapid hit expansion and analog synthesis [4][5]. The multicomponent reaction approach allows for the generation of diverse derivatives from commercially available starting materials in one-pot procedures [5]. This synthetic efficiency reduces the time and resource investment required to build a compound library for SAR studies, accelerating the hit-to-lead optimization phase in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-1,3-benzothiazine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.